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Compound of Interest

Compound Name: M617 TFA

Cat. No.: B1139626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for M617 Trifluoroacetate

(TFA), a selective galanin receptor 1 (GALR1) agonist. It includes supplier and purchasing

information, summaries of key research applications, detailed experimental protocols, and

diagrams of the associated signaling pathways.

Supplier and Purchasing Information
M617 TFA is available from several reputable suppliers of research chemicals. The following

table summarizes the key purchasing information.

Supplier
Catalog
Number

CAS Number Purity
Available
Quantities

Sigma-Aldrich SML0643 860790-38-1 ≥95% (HPLC) 1 mg, 5 mg

GlpBio GC61607 860790-38-1 >98%
5 mg, 10 mg, 25

mg, 50 mg

MedChemExpres

s
HY-P0175A 860790-38-1 99.79%

5 mg, 10 mg, 25

mg, 50 mg, 100

mg
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Application Note 1: Modulation of Glucose
Metabolism via GLUT4 Expression
M617 TFA has been identified as a potent agonist of the galanin receptor 1 (GALR1), playing a

significant role in the regulation of glucose metabolism. Research has demonstrated that

central administration of M617 can enhance the expression of glucose transporter 4 (GLUT4)

in cardiac muscle, suggesting its potential as a therapeutic agent in the context of type 2

diabetes.[1]

Signaling Pathway: M617 TFA-Induced GLUT4
Expression
Activation of GALR1 by M617 in the central nervous system is hypothesized to initiate a

signaling cascade that leads to increased GLUT4 expression in peripheral tissues like the

heart. This pathway is of significant interest for researchers investigating novel mechanisms to

improve glucose uptake in insulin-resistant states.
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Caption: M617 TFA signaling pathway leading to increased GLUT4 expression.
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Experimental Protocol: In Vivo Administration and
Western Blotting for GLUT4
This protocol is adapted from studies investigating the effect of central M617 administration on

GLUT4 expression in a rat model of type 2 diabetes.

Materials:

M617 TFA

Sterile saline solution (0.9% NaCl)

Anesthesia (e.g., pentobarbital sodium)

Stereotaxic apparatus

Hamilton syringe

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membranes

Primary antibodies: anti-GLUT4, anti-β-actin

HRP-conjugated secondary antibody

Chemiluminescence detection reagent

Procedure:

Animal Model: Establish a rat model of type 2 diabetes (e.g., high-fat diet and low-dose

streptozotocin injection).
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M617 TFA Preparation: Dissolve M617 TFA in sterile saline to the desired concentration

(e.g., 1 µg/µL).

Stereotaxic Surgery and Intracerebroventricular (ICV) Injection:

Anesthetize the rats and mount them in a stereotaxic apparatus.

Perform a craniotomy to expose the skull.

Using a Hamilton syringe, slowly inject M617 TFA solution into the lateral cerebral

ventricle.

Tissue Collection: At the desired time point post-injection, euthanize the animals and harvest

cardiac muscle tissue.

Protein Extraction:

Homogenize the cardiac muscle tissue in ice-cold RIPA buffer.

Centrifuge the homogenate and collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

Incubate the membrane with primary antibodies against GLUT4 and a loading control

(e.g., β-actin) overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.
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Detect the protein bands using a chemiluminescence detection system.

Data Analysis: Quantify the band intensities and normalize the GLUT4 signal to the loading

control.

Application Note 2: Neuroprotection via Attenuation
of Neuronal Apoptosis
M617 TFA has demonstrated neuroprotective effects in models of neurological injury, such as

subarachnoid hemorrhage. Its activation of GALR1 can attenuate neuronal apoptosis by

modulating the ERK/GSK-3β/TIP60 signaling pathway.

Signaling Pathway: M617 TFA-Mediated Neuroprotection
The binding of M617 TFA to GALR1 on neurons triggers a signaling cascade that involves the

phosphorylation and activation of ERK, which in turn phosphorylates and inhibits GSK-3β. This

inhibition prevents the pro-apoptotic activity of downstream effectors like TIP60, ultimately

leading to reduced neuronal cell death.
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Caption: M617 TFA's neuroprotective signaling pathway.

Experimental Protocol: In Vivo Neuroprotection Assay
and Immunohistochemistry
This protocol outlines a general procedure for assessing the neuroprotective effects of M617
TFA in a rodent model of brain injury.
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Materials:

M617 TFA

Vehicle (e.g., sterile saline)

Animal model of brain injury (e.g., subarachnoid hemorrhage model)

Anesthesia

Perfusion solutions (saline and paraformaldehyde)

Cryostat or microtome

Primary antibodies (e.g., anti-NeuN for neurons, anti-cleaved caspase-3 for apoptosis)

Fluorescently-labeled secondary antibodies

DAPI for nuclear staining

Fluorescence microscope

Procedure:

Animal Model of Brain Injury: Induce the desired brain injury in the experimental animals.

M617 TFA Administration: Administer M617 TFA or vehicle to the animals at a

predetermined time point post-injury (e.g., via intravenous or intraperitoneal injection).

Neurological Function Assessment: At various time points, assess the neurological function

of the animals using appropriate behavioral tests.

Tissue Processing:

At the end of the experiment, deeply anesthetize the animals and perfuse them

transcardially with saline followed by 4% paraformaldehyde.

Dissect the brains and post-fix them in paraformaldehyde.
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Cryoprotect the brains in a sucrose solution.

Section the brains using a cryostat or microtome.

Immunohistochemistry:

Mount the brain sections on slides.

Perform antigen retrieval if necessary.

Block non-specific binding sites.

Incubate the sections with primary antibodies (e.g., NeuN and cleaved caspase-3)

overnight.

Wash the sections and incubate with the corresponding fluorescently-labeled secondary

antibodies.

Counterstain the nuclei with DAPI.

Imaging and Analysis:

Capture images of the stained sections using a fluorescence microscope.

Quantify the number of apoptotic neurons (e.g., NeuN and cleaved caspase-3 double-

positive cells) in specific brain regions.

Statistical Analysis: Compare the extent of neuronal apoptosis between the M617 TFA-

treated and vehicle-treated groups.

Disclaimer: These protocols are intended as a general guide. Researchers should consult the

primary literature and optimize the procedures for their specific experimental conditions and

models. Appropriate institutional animal care and use committee (IACUC) approval is required

for all animal experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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